5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid" involves intricate chemical pathways and methodologies. For example, the study by Moriguchi et al. (2014) on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate shows the complexity involved in synthesizing cyclic amino acid esters, which could shed light on the synthetic approaches relevant to our compound of interest (Moriguchi et al., 2014).
Molecular Structure Analysis
The determination of molecular structures is pivotal for understanding the properties and reactivities of compounds. Research by Mathammal et al. (2016) on 3,5-di tert butyl 4 hydroxy benzoic acid used quantum chemical calculations and spectroscopic methods to evaluate molecular structures, providing a model for analyzing similar compounds (Mathammal et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds highlight the reactivity and potential applications of "5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid." The work by Noda and Seebach (1987) on chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones illustrates the chemical reactivity and potential for further transformation, relevant to understanding our target compound's chemical behavior (Noda & Seebach, 1987).
Physical Properties Analysis
The physical properties of compounds closely related to our compound of interest, such as solubility, melting points, and crystal structure, provide insights into its behavior under different conditions. While specific studies on the exact compound were not found, analyses like those conducted by Kindra and Evans (2014) on the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid offer valuable information on the physical characteristics that can be expected (Kindra & Evans, 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, stability, and degradation pathways, is essential. Although direct studies on "5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid" were not identified, research on similar compounds, like the electrochemical study of 4-tert-butylcatechol by Nematollahi and Goodarzi (2001), provides a foundation for predicting chemical behaviors and interactions (Nematollahi & Goodarzi, 2001).
properties
IUPAC Name |
5-(2,5-ditert-butylthiophen-3-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-16(2,3)13-10-11(15(21-13)17(4,5)6)12(18)8-7-9-14(19)20/h10H,7-9H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUFAUPZICUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-(2,5-Di-t-butyl-3-thenoyl)butyric acid |
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